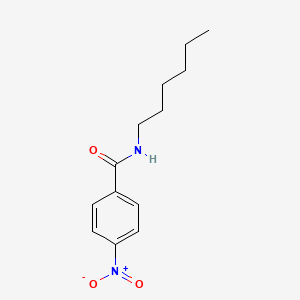

Benzamide, N-hexyl-4-nitro-

Description

Contextualization within Modern Organic Chemistry and Amide Functional Group Studies

In the broader context of modern organic chemistry, aromatic amides are a significant class of compounds due to their prevalence in biologically active molecules and their versatility as synthetic intermediates. numberanalytics.com The amide functional group (-CONH-) is a cornerstone of many chemical and biological systems. The direct attachment of an aromatic ring to the carbonyl carbon of the amide group, as seen in Benzamide (B126), N-hexyl-4-nitro-, influences the compound's electronic properties and reactivity. numberanalytics.com The study of such molecules contributes to a deeper understanding of amide bond formation, stability, and its participation in various chemical transformations. numberanalytics.com

Evolution of Research Themes Pertaining to Nitroaromatic Amide Systems

Nitroaromatic compounds, characterized by one or more nitro groups on an aromatic ring, are a major class of industrial chemicals used in the production of dyes, polymers, and pesticides. nih.gov Research into nitroaromatic amide systems has evolved significantly. Initially, the focus was on their synthesis and basic reactivity. However, with growing environmental concerns due to the contamination of soil and groundwater by these compounds, research has expanded to include their biodegradation. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical behavior of these molecules. nih.gov Current research often investigates the selective reduction of the nitro group, a challenging but crucial transformation for creating valuable amino derivatives. researchgate.net

Current Theoretical and Synthetic Challenges in N-hexyl-4-nitrobenzamide Chemistry

The synthesis of N-hexyl-4-nitrobenzamide presents several challenges. A common synthetic route involves the reaction of 4-nitrobenzoyl chloride with n-hexylamine. While seemingly straightforward, achieving high yields and purity can be difficult. One of the primary challenges in the chemistry of nitroaromatic amides is the selective transformation of the nitro group in the presence of the amide functionality, as many reducing agents that target the nitro group can also affect the amide bond. researchgate.net Theoretical studies often focus on understanding the electronic structure and predicting the reactivity of such compounds, which can guide the development of more efficient and selective synthetic methodologies.

Fundamental Methodologies Employed in the Investigation of Aromatic Amide Derivatives

The investigation of aromatic amide derivatives like N-hexyl-4-nitrobenzamide relies on a suite of well-established analytical techniques. These methodologies are crucial for confirming the structure, purity, and physicochemical properties of the synthesized compounds.

Common Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For instance, in amide derivatives, the appearance of a singlet in the ¹H NMR spectrum between δ 9.09–11.54 ppm is characteristic of the amide proton, while signals in the ¹³C NMR spectrum around 164.9–168.6 ppm confirm the presence of the amide carbonyl carbon. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The presence of an amide is confirmed by a characteristic absorption band for the C=O stretching vibration, typically in the range of 1635–1690 cm⁻¹. acs.org

Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com

Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the progress of reactions and to assess the purity of the final product. acs.orgsphinxsai.com

Melting Point Determination: The melting point is a key physical property that provides an indication of the purity of a crystalline solid. sphinxsai.com

Elemental Analysis: This method determines the elemental composition of a compound, which is crucial for confirming its molecular formula. sphinxsai.com

Detailed Research Findings

The synthesis of N-hexyl-4-nitrobenzamide is typically achieved through the reaction of an activated carboxylic acid derivative, such as an acid chloride, with an amine. ajchem-a.com A common method involves the reaction of 4-nitrobenzoyl chloride with hexylamine (B90201). mdpi.com This nucleophilic acyl substitution reaction is a fundamental process in organic synthesis.

Another approach involves the coupling of a carboxylic acid with an amine using a coupling agent. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of the amide bond between 4-nitrobenzoic acid and hexylamine. ajchem-a.com

The chemical reactivity of N-hexyl-4-nitrobenzamide is largely dictated by its two primary functional groups: the nitro group and the amide linkage.

Reduction of the Nitro Group: A significant area of research is the selective reduction of the aromatic nitro group to an amine. This transformation is valuable as it opens up pathways to a variety of other functional groups. researchgate.net However, this reduction can be challenging in the presence of the amide group, as many reducing agents can also reduce the amide. researchgate.net Methods using hydrazine (B178648) hydrate (B1144303) have been explored for the selective reduction of aromatic nitro groups in the presence of amide functionality. researchgate.net

Hydrolysis of the Amide Bond: Like other amides, N-hexyl-4-nitrobenzamide can undergo hydrolysis under acidic or basic conditions to yield 4-nitrobenzoic acid and hexylamine. numberanalytics.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, where the nitro group itself can be displaced by a suitable nucleophile.

Data Tables

Physicochemical Properties of Benzamide, N-hexyl-4-nitro-

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₃ | fishersci.fi |

| Molecular Weight | 250.30 g/mol | fishersci.fi |

| IUPAC Name | N-hexyl-4-nitrobenzamide | fishersci.fi |

| CAS Number | 89399-21-3 | sigmaaldrich.com |

| Appearance | White powder | chemicalbook.com |

| Melting Point | 199-201 °C (for p-Nitrobenzamide) | chemicalbook.com |

| Solubility | The hexyl chain increases hydrophobicity, likely reducing aqueous solubility. |

Spectroscopic Data for Characterization of Amide Derivatives

| Spectroscopic Technique | Key Observational Features for Amide Derivatives | Reference |

| ¹H NMR | Singlet for NH proton typically appears between δ 9.09–11.54 ppm. | acs.org |

| ¹³C NMR | Signal for amide carbonyl carbon (C=O) appears around 164.9–168.6 ppm. | acs.org |

| IR Spectroscopy | C=O stretching vibration for the amide group is observed in the range of 1635–1690 cm⁻¹. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N-hexyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-3-4-5-10-14-13(16)11-6-8-12(9-7-11)15(17)18/h6-9H,2-5,10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQCYVHPIUGJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399109 | |

| Record name | Benzamide, N-hexyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89399-21-3 | |

| Record name | N-Hexyl-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89399-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-hexyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Innovations for Benzamide, N Hexyl 4 Nitro

Established Synthetic Routes and Optimizations

The traditional synthesis of Benzamide (B126), N-hexyl-4-nitro- has been refined over time, focusing on efficiency and yield. These methods primarily revolve around the formation of the crucial amide bond and the synthesis of its precursors.

Amide Bond Formation via Condensation and Coupling Reactions

The most fundamental approach to synthesizing N-hexyl-4-nitrobenzamide is through the condensation reaction between 4-nitrobenzoic acid and n-hexylamine. This reaction, while direct, often requires activation of the carboxylic acid to proceed efficiently. The formation of an ammonium (B1175870) carboxylate salt between the acidic carboxylic acid and the basic amine can hinder the reaction, necessitating strategies to overcome this thermodynamic barrier. purdue.edu

To enhance reactivity, 4-nitrobenzoic acid is commonly converted into a more electrophilic derivative, such as an acyl chloride. researchgate.net The most prevalent method involves the use of reagents like phosphorus pentachloride or thionyl chloride to produce 4-nitrobenzoyl chloride. prepchem.comorgsyn.org This highly reactive intermediate then readily undergoes nucleophilic attack by n-hexylamine to form the desired amide bond. rsc.org The general reliability and high yields of this two-step approach have made it a staple in organic synthesis. bath.ac.uk

Various coupling agents have also been employed to facilitate the direct amidation of 4-nitrobenzoic acid with n-hexylamine under milder conditions. These reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), activate the carboxylic acid in situ, promoting the formation of the amide bond. purdue.edubath.ac.uk While effective, these methods can introduce byproducts that require careful separation from the final product. purdue.edu

A molybdenum hexacarbonyl-mediated carbonylation of aryl iodides has also been reported as a method for synthesizing N-substituted benzamides, including N-hexyl-4-nitrobenzamide. acs.org This process involves the reaction of an aryl iodide with an amine and carbon monoxide in the presence of a molybdenum catalyst. acs.org

Precursor Synthesis and Functional Group Interconversions

The primary precursors for the synthesis of Benzamide, N-hexyl-4-nitro- are 4-nitrobenzoic acid and n-hexylamine. The synthesis of the key intermediate, 4-nitrobenzoyl chloride, is a well-established procedure. It is typically prepared by treating 4-nitrobenzoic acid with phosphorus pentachloride or thionyl chloride. prepchem.comorgsyn.org Heating the mixture facilitates the reaction, leading to the formation of the acyl chloride and the evolution of hydrogen chloride gas. orgsyn.org Purification is often achieved through distillation under reduced pressure. prepchem.comorgsyn.org

The other key precursor, n-hexylamine, is a commercially available primary amine.

Advanced and Green Synthetic Approaches

In response to the growing demand for environmentally benign chemical processes, researchers have explored advanced and greener synthetic methods for producing Benzamide, N-hexyl-4-nitro-.

Catalytic Methods in N-hexyl-4-nitrobenzamide Synthesis

Catalytic approaches offer significant advantages in terms of efficiency and waste reduction. One notable method involves the use of a diatomite earth immobilized ionic liquid with zirconium tetrachloride (ZrCl4) as a solid acid catalyst. This system has been shown to be effective for the condensation of 4-nitrobenzoic acid with hexylamine (B90201), providing high yields in a more environmentally friendly manner.

Ruthenium complexes have also been investigated for their catalytic activity. While primarily studied for the reduction of nitroarenes, these catalysts can be used in multi-step syntheses where the formation of the amide is a key step. rsc.org Furthermore, boric acid has been explored as a catalyst for the formation of 4-nitrobenzamide (B147303), suggesting its potential application in the synthesis of N-substituted derivatives like N-hexyl-4-nitrobenzamide.

Ultrasonic and Plasma-Assisted Synthesis Techniques

Ultrasonic irradiation has emerged as a powerful tool in green chemistry. The use of ultrasound in conjunction with the aforementioned diatomite earth@IL/ZrCl4 catalyst has been shown to significantly shorten reaction times for the synthesis of N-butyl-4-nitrobenzamide, a close analog of the target compound. This suggests that ultrasonic assistance could be a viable and efficient method for the synthesis of N-hexyl-4-nitrobenzamide.

While direct plasma-assisted synthesis of Benzamide, N-hexyl-4-nitro- has not been extensively reported, plasma techniques are increasingly being used in materials science and for the synthesis of nanomaterials. mdpi.commdpi.com Non-thermal plasma has been used to functionalize surfaces and to assist in the synthesis of nanoparticles, indicating the potential for future applications in organic synthesis. mdpi.commdpi.com

Mechanistic Studies of Benzamide, N-hexyl-4-nitro- Formation Kinetics

Kinetic studies provide valuable insights into reaction mechanisms and help in optimizing reaction conditions. While specific kinetic data for the formation of Benzamide, N-hexyl-4-nitro- is not widely available, studies on the stability of this compound have been conducted. For instance, its chemical stability has been evaluated in phosphate (B84403) buffer at a physiological pH of 7.4. google.com

General mechanistic considerations for amide bond formation are well-understood. In the case of using an acyl chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of n-hexylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the stable amide product.

When using coupling agents like DCC, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. bath.ac.uk This intermediate is then susceptible to nucleophilic attack by the amine to form the amide. bath.ac.uk

The table below summarizes some of the synthetic approaches discussed:

| Synthetic Method | Precursors | Reagents/Catalysts | Key Features | Reference(s) |

| Condensation with Acyl Chloride | 4-Nitrobenzoic acid, n-Hexylamine | Phosphorus pentachloride or Thionyl chloride | High reactivity and yield | prepchem.comorgsyn.orgrsc.org |

| Direct Condensation with Coupling Agent | 4-Nitrobenzoic acid, n-Hexylamine | N,N'-dicyclohexylcarbodiimide (DCC) | Milder conditions | purdue.edubath.ac.uk |

| Catalytic Condensation | 4-Nitrobenzoic acid, n-Hexylamine | Diatomite earth@IL/ZrCl4 | Green, solid acid catalyst | |

| Molybdenum-Mediated Carbonylation | Aryl iodide, n-Hexylamine, Carbon Monoxide | Molybdenum hexacarbonyl | Carbonylative approach | acs.org |

| Ultrasonic-Assisted Synthesis | 4-Nitrobenzoic acid, n-Hexylamine | Diatomite earth@IL/ZrCl4 | Shortened reaction times |

Yield and Selectivity Enhancement in Synthetic Procedures

The efficient synthesis of Benzamide, N-hexyl-4-nitro- is contingent on the strategic selection of methodologies that maximize yield and selectivity. Research has explored various catalytic systems and reaction conditions to optimize the formation of the amide bond between 4-nitrobenzoic acid or its derivatives and hexylamine, as well as to ensure the integrity of the nitro functional group.

One effective approach to synthesizing N-hexyl-4-nitrobenzamide involves the aminocarbonylation of aryl halides. In a notable study, the palladium-catalyzed aminocarbonylation of 4-iodo-1-nitrobenzene with hexylamine using molybdenum hexacarbonyl [Mo(CO)₆] as a solid carbon monoxide source furnished N-hexyl-4-nitrobenzamide in a high yield of 81%. acs.org This method demonstrates the utility of transition-metal catalysis in achieving efficient amide bond formation under specific conditions.

Another innovative and environmentally conscious method utilizes a heterogeneous catalyst system. The condensation of 4-nitrobenzoic acid and hexylamine has been successfully achieved using diatomite earth immobilized with an ionic liquid and zirconium tetrachloride (ZrCl₄) under ultrasonic irradiation. This technique is highlighted for its high yields, reduced reaction times, and greener profile, offering a significant improvement over traditional high-temperature industrial methods.

The direct acylation of hexylamine with 4-nitrobenzoyl chloride is a common and straightforward method. While specific yield data for this direct reaction can vary based on the precise conditions (e.g., solvent, base), it remains a fundamental approach. For instance, the in-situ generation of N-hexyl-4-nitrobenzamide from p-nitrobenzoyl chloride and hexylamine has been reported in studies focusing on subsequent chemical transformations, such as chemoselective reduction. rsc.orgnih.gov

Furthermore, advancements in biocatalysis present highly selective routes for related transformations. While typically focused on the reduction of the nitro group, the selectivity of these catalysts is noteworthy. For example, a cofactor-free biocatalytic system using a carbon black-supported NiFe hydrogenase has been shown to selectively reduce the nitro group in various nitroarenes to form amines with excellent yields (78% to 96%), without affecting other functional groups like amides, halogens, ketones, or alkenes. chemrxiv.orgnih.gov This high degree of chemoselectivity is crucial when considering multi-step syntheses involving N-hexyl-4-nitrobenzamide, ensuring that the amide linkage remains intact during subsequent modifications of the nitro group. nih.gov

The following table summarizes the reported yields for the synthesis of Benzamide, N-hexyl-4-nitro- using different methodologies.

| Synthetic Method | Starting Materials | Catalyst/Reagent | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Aminocarbonylation | 4-Iodo-1-nitrobenzene, Hexylamine | Palladium catalyst, Mo(CO)₆ | 81 | acs.org |

| Condensation | 4-Nitrobenzoic acid, Hexylamine | Diatomite earth/Ionic liquid/ZrCl₄ | High (specific % not detailed) | |

| Acylation | p-Nitrobenzoyl chloride, Hexylamine | Not specified (in-situ generation) | Not specified | rsc.orgnih.gov |

Chemical Reactivity and Mechanistic Transformations of Benzamide, N Hexyl 4 Nitro

Reactions of the Nitro Group

The nitro group is a key driver of the molecule's reactivity, participating in both reduction and substitution reactions.

The nitro group of N-hexyl-4-nitrobenzamide is susceptible to reduction, a common transformation for aromatic nitro compounds. This reaction typically proceeds to form the corresponding primary amine, N-hexyl-4-aminobenzamide. A standard and efficient method for this conversion involves catalytic hydrogenation. In this process, hydrogen gas (H₂) is used in conjunction with a metal catalyst, most commonly palladium on a carbon support (Pd/C).

The reduction transforms the electron-withdrawing nitro group (-NO₂) into a strongly electron-donating amino group (-NH₂), which fundamentally alters the electronic properties and subsequent reactivity of the aromatic ring. Enzymatic reduction of the nitro group can also occur, potentially forming hydroxylamine (B1172632) intermediates.

Table 1: Reduction of N-hexyl-4-nitrobenzamide

| Reactant | Reagents & Conditions | Major Product |

|---|---|---|

| Benzamide (B126), N-hexyl-4-nitro- | Hydrogen gas (H₂), Palladium on carbon (Pd/C) | N-hexyl-4-aminobenzamide |

The para-nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is in direct contrast to electrophilic aromatic substitution, which is deactivated by electron-withdrawing groups. youtube.com The presence of the nitro group makes the ring electron-poor and thus a suitable target for attack by nucleophiles. masterorganicchemistry.com

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.orgmdpi.com

Addition: A nucleophile attacks the carbon atom bearing a leaving group. In the case of N-hexyl-4-nitrobenzamide, while it lacks a typical halogen leaving group, the nitro group itself can be displaced by strong nucleophiles under specific conditions. More commonly, a leaving group (like a halogen) at the ortho or para position to the nitro group would be the site of attack. The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group, which is crucial for stabilizing it. youtube.com

Elimination: The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org

The rate of nucleophilic aromatic substitution is significantly faster when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org Substitution is much slower if the activating group is in the meta position. masterorganicchemistry.comyoutube.com

Table 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (LG). | Meisenheimer Complex (negatively charged intermediate) masterorganicchemistry.comlibretexts.org |

| 2. Leaving Group Departure | The leaving group departs, restoring the aromaticity of the ring. | Substituted aromatic product |

Reactions of the Amide Linkage

The amide bond in N-hexyl-4-nitrobenzamide is generally stable but can undergo specific transformations under appropriate conditions.

Specific research on the hydrolytic stability of N-hexyl-4-nitrobenzamide is not extensively detailed in the provided results. However, the general principles of amide hydrolysis apply. Amide bonds are known to be robust and typically require forcing conditions, such as prolonged heating in the presence of strong acids or bases, to undergo hydrolysis.

Acid-catalyzed hydrolysis: This would involve protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The final products would be 4-nitrobenzoic acid and the hexylammonium ion.

Base-catalyzed hydrolysis: This involves the direct attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid. The products would be the 4-nitrobenzoate (B1230335) salt and hexylamine (B90201).

During mass spectrometry analysis of a similar compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, fragmentation involving the cleavage of the NH-C(O) bond was observed, indicating the relative lability of this bond under energetic conditions. mdpi.com

While the amide nitrogen is generally unreactive after formation, derivatization is possible. The synthesis of N-acetoxy-N-chloro-4-nitrobenzamide, an electrophilic chlorinating reagent, demonstrates that the amide nitrogen in a 4-nitrobenzamide (B147303) framework can be functionalized. enamine.net This reagent is derived from an anomeric amide, highlighting the potential for targeted chemical modification at the nitrogen atom, transforming it into a reactive center for other synthetic applications. enamine.net

Reactivity of the N-hexyl Aliphatic Chain

The N-hexyl group primarily influences the molecule's physical properties, notably its lipophilicity. This increased lipophilicity can enhance the compound's ability to interact with nonpolar environments, such as lipid membranes. The aliphatic hexyl chain itself is composed of sp³-hybridized carbons and is generally unreactive under the conditions that affect the aromatic ring or amide linkage. Its C-H bonds could potentially undergo free-radical reactions, such as halogenation, under UV light or with radical initiators, but this is a general reaction of alkanes and not a specific reactivity pathway highlighted for this molecule in the search results.

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Benzamide, N-hexyl-4-nitro- | 89399-21-3 | C₁₃H₁₈N₂O₃ sigmaaldrich.com |

| N-hexyl-4-aminobenzamide | Not Available | C₁₃H₂₀N₂O |

| 4-nitrobenzoic acid | 62-23-7 | C₇H₅NO₄ |

| hexylamine | 111-26-2 | C₆H₁₅N |

| N-acetoxy-N-chloro-4-nitrobenzamide | Not Available | C₉H₇ClN₂O₄ enamine.net |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | Not Available | C₂₁H₂₀N₂O₃ mdpi.com |

| N-phenylbenzenesulfonamide | 1679-28-3 | C₁₂H₁₁NO₂S rsc.org |

| N-(4-halo-2-nitrophenyl)benzenesulfonamide | Not Available | Not Available rsc.org |

| 4-halo-2-nitroaniline | Not Available | Not Available rsc.org |

| N,N-Dicyclohexyl-4-nitrobenzamide | Not Available | C₁₉H₂₆N₂O₃ nih.gov |

| N-hexyl-4-methyl-3-nitrobenzamide | 349403-46-9 | C₁₄H₂₀N₂O₃ sigmaaldrich.com |

| n-hexyl-4-methoxy-3-nitro-benzamide | 328259-65-0 | C₁₄H₂₀N₂O₄ guidechem.com |

| 2-Hexyl-4-nitrobenzamide | Not Available | C₁₃H₁₈N₂O₃ nih.gov |

Site-Specific Functionalization of the Alkyl Moiety

The functionalization of the N-hexyl chain in Benzamide, N-hexyl-4-nitro- involves the selective modification of C-H bonds along the alkyl group. While specific studies exclusively detailing the functionalization of the hexyl chain on this particular molecule are not extensively documented, general principles of N-alkyl amide reactivity can be applied.

Radical-Mediated Reactions: The alkyl chain is susceptible to radical-mediated reactions. For instance, intramolecular hydrogen atom transfer (HAT) is a known mechanism for functionalizing remote C-H bonds. In related systems, such as N-alkyl-N-nitrosamides, photolysis can induce homolysis of the N-NO bond, generating an amidyl radical. This radical can then abstract a hydrogen atom intramolecularly, typically from the δ-carbon of the alkyl chain, leading to site-specific functionalization. researchgate.net A similar Barton nitrite (B80452) ester-type reaction has been established for N-nitrosobenzamides, proceeding through a nitrogen-centered radical to achieve remote functionalization and cyclization. rsc.org

Catalytic C-H Activation: Modern synthetic methods increasingly rely on transition metal-catalyzed C-H activation to achieve site-selectivity. For trialkylamines, which share features with N,N-dialkylamides, catalytic systems have been developed that enable site-selective C-H functionalization. These methods often exploit reversible hydrogen atom transfer, allowing for the targeting of specific C-H bonds that would otherwise be unreactive. chemrxiv.org Copper-catalyzed reactions using a nitrogen-centered radical have also demonstrated high site-selectivity for the allylic C-H functionalization of complex alkenes, a principle that could be adapted for activated C-H bonds in other systems. nih.gov

While these methods highlight the potential for selectively modifying the hexyl group, their direct application to Benzamide, N-hexyl-4-nitro- would require specific adaptation and study. The presence of the nitro group could influence the reaction pathways, either by acting as an electronic sink or by providing an alternative reaction site.

Photochemical and Electrochemical Behavior of Benzamide, N-hexyl-4-nitro-

The presence of the nitroaromatic chromophore makes Benzamide, N-hexyl-4-nitro- susceptible to both photochemical and electrochemical transformations.

Electrochemical Behavior: The electrochemical behavior of nitro-substituted benzamides is dominated by the reduction of the aromatic nitro group (ArNO₂). nih.gov This process occurs in multiple, well-defined steps. Using techniques like cyclic voltammetry (CV), the reduction pathway can be elucidated. nih.gov

Formation of a Nitro Radical Anion: The first step is a one-electron reduction to form a nitro radical anion (ArNO₂•⁻). This is often a reversible process.

Formation of Nitroso and Hydroxylamine Derivatives: The radical anion can undergo further reduction and protonation steps to yield a nitroso (ArNO) and subsequently a hydroxylamine (ArNHOH) species.

Final Reduction to Amine: The final stage of the reduction is the conversion of the hydroxylamine to the corresponding amine (ArNH₂). nih.gov

The precise potentials at which these reductions occur are influenced by factors such as the solvent, the pH of the medium, and the nature of the substituents on the benzamide. nih.govnih.gov Electron-withdrawing groups, like the benzamide itself, affect the reduction potential.

Table 1: General Electrochemical Reduction Pathway of Aromatic Nitro Compounds

| Step | Reactant | Product | Description |

|---|---|---|---|

| 1 | ArNO₂ | ArNO₂•⁻ | One-electron reduction to form a nitro radical anion. |

| 2 | ArNO₂•⁻ | ArNO | Further reduction and protonation steps. |

| 3 | ArNO | ArNHOH | Reduction to the hydroxylamine derivative. |

| 4 | ArNHOH | ArNH₂ | Final reduction to the corresponding amine. |

This table illustrates the general sequence of events in the electrochemical reduction of a nitroaromatic compound like Benzamide, N-hexyl-4-nitro-. nih.gov

Photochemical Behavior: Photochemical reactions of nitroaromatic compounds are well-documented. irispublishers.com Upon absorption of UV light, the nitro group can be excited, leading to various reactions. One notable transformation is the nitro-nitrite rearrangement. irispublishers.com

More complex photoreactions can also occur. For example, it has been discovered that photoirradiation of nitrobenzene (B124822) derivatives in the presence of alkyl thiols can lead to the formation of sulfonamides. The proposed mechanism involves the photo-excited nitrobenzene acting as a biradical that abstracts a hydrogen atom from the thiol. The resulting thiyl radical then couples with the nitrogen of the nitro group, followed by an oxygen transfer to the sulfur atom. nih.gov Such reactivity demonstrates a potential pathway for the photochemical functionalization of Benzamide, N-hexyl-4-nitro-. Other classic photochemical transformations include photo-rearrangements and cycloadditions, which have been widely used in the synthesis of complex natural products. nih.gov

Intramolecular and Intermolecular Reaction Mechanisms

The reactivity of Benzamide, N-hexyl-4-nitro- can be understood through its participation in both intramolecular and intermolecular reactions.

Intermolecular Reactions: The most fundamental intermolecular reaction is the formation of the amide bond itself, typically through the condensation of 4-nitrobenzoic acid and hexylamine.

A key feature of amides in the solid state is their ability to form strong intermolecular hydrogen bonds. In the crystal structures of related benzamides, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen or the chlorine atoms in metal complexes act as acceptors. nih.gov These N-H···O or N-H···Cl interactions link molecules together, forming extended one-, two-, or three-dimensional networks that define the crystal packing. nih.govresearchgate.netresearchgate.net The nitro group can also participate in weaker C-H···O hydrogen bonding interactions. researchgate.net These non-covalent interactions are crucial in molecular crystal engineering, influencing the physical properties of the solid material. researchgate.net

Intramolecular Reactions: The potential for intramolecular reactions in Benzamide, N-hexyl-4-nitro- is largely hypothetical and based on the reactivity of analogous systems.

Intramolecular Cyclization: Given the flexible hexyl chain, intramolecular cyclization is a plausible transformation under certain conditions. For instance, studies on N-allylbenzamides have shown that they can undergo intramolecular cyclization between the terminal olefin and the carbonyl carbon upon fragmentation in the gas phase. nih.gov In other systems, N-alkyl squaramate esters with a terminal nucleophile on the alkyl chain undergo rapid intramolecular cyclization to form cyclic squaramides, a reaction that outcompetes hydrolysis. nih.gov

Isomerization-Cyclization: In a 5-nitro substituted furanyl amide, an unusual isomerization-cyclization reaction was observed under microwave conditions, leading to a complex heterocyclic product. This reaction involves a proposed tautomerization followed by the loss of the nitro group to form an acyl iminium ion, which then cyclizes. researchgate.net While the aromatic core is different, this demonstrates the potential of the nitro group to participate in complex intramolecular rearrangements.

These examples from related structures suggest that the interplay between the amide, the nitroaromatic ring, and the alkyl chain in Benzamide, N-hexyl-4-nitro- could enable a range of mechanistically distinct intramolecular transformations, although specific examples for this exact compound remain to be explored.

Computational and Theoretical Chemical Investigations of Benzamide, N Hexyl 4 Nitro

Quantum Chemical Calculations

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical character. In Benzamide (B126), N-hexyl-4-nitro-, the distribution of electrons is highly influenced by the interplay between the electron-withdrawing nitro (-NO₂) group and the amide (-CONH-) and phenyl groups. The para-position of the nitro group creates a strong electron-withdrawing effect, polarizing the benzene (B151609) ring and influencing the charge distribution across the entire molecule.

Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure. atlanticoer-relatlantique.ca The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap suggests the molecule is more prone to chemical reactions. ajchem-a.com

For related benzamide derivatives, Density Functional Theory (DFT) calculations, often using the B3LYP functional, have been employed to determine these parameters. irjweb.comrsc.org While specific calculations for N-hexyl-4-nitrobenzamide are not widely published, data from analogous compounds, such as other N-alkyl-4-nitrobenzamides, can provide valuable estimates. The analysis of similar compounds indicates that the HOMO is typically localized on the benzamide moiety, while the LUMO is concentrated around the nitro-substituted aromatic ring, reflecting the strong electron-accepting nature of the nitro group. researchgate.net This separation of frontier orbitals facilitates charge transfer interactions within the molecule. irjweb.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of molecular reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comajchem-a.com

Table 1: Theoretical Global Reactivity Descriptors (Illustrative) This table is based on typical values for similar nitroaromatic compounds and serves as an illustration.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. ajchem-a.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Propensity of a species to accept electrons. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the N-hexyl chain and rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group mean that Benzamide, N-hexyl-4-nitro- can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. youtube.com

Mapping the potential energy surface (PES) is a computational method used to explore these conformational possibilities. um.es The PES is a mathematical function that relates the energy of a molecule to its geometry. By systematically changing key dihedral angles (torsion angles) and calculating the corresponding energy, a map of the conformational landscape can be generated. Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states between them. um.eschemrxiv.org

For N-hexyl-4-nitrobenzamide, key rotations would include:

Rotation around the C(ring)-C(carbonyl) bond, which determines the orientation of the amide group relative to the phenyl ring.

Rotation around the C(carbonyl)-N(amide) bond, which has a significant energy barrier due to the partial double bond character of the amide bond.

Rotations around the C-C single bonds within the hexyl chain, leading to various gauche and anti conformers.

Studies on similar molecules, like N,N-Dicyclohexyl-4-nitro-benzamide, have shown that the amide group is often twisted relative to the plane of the phenyl ring. researchgate.net The flexible hexyl chain in N-hexyl-4-nitrobenzamide would lead to a more complex PES with numerous local energy minima, all lying close in energy. Identifying the global minimum energy conformer is crucial as it represents the most populated structure at equilibrium. chemrxiv.org

Molecular Dynamics Simulations and Intermolecular Interaction Potentials

While quantum chemical calculations examine single molecules, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. chemrxiv.org This allows for the investigation of dynamic processes and the calculation of macroscopic properties from the underlying atomic interactions.

A crucial component of MD simulations is the force field, which defines the intermolecular interaction potentials. um.es These potentials describe the forces between molecules, which include:

Van der Waals forces: Arising from temporary fluctuations in electron density. The hexyl chain and aromatic ring contribute significantly to these interactions.

Electrostatic interactions: Resulting from the permanent charge distribution. The polar nitro and amide groups in N-hexyl-4-nitrobenzamide create significant dipole-dipole interactions, which are expected to strongly influence molecular packing.

Hydrogen bonding: The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong intermolecular links.

MD simulations of N-hexyl-4-nitrobenzamide in various environments (e.g., in a crystal or in solution) could predict properties like density, diffusion coefficients, and structural organization. The simulations would likely show strong intermolecular associations driven by hydrogen bonding between the amide groups and dipole-dipole interactions involving the nitro groups. researchgate.net

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical methods can predict the most likely sites of chemical attack and the pathways of potential reactions. For N-hexyl-4-nitrobenzamide, reactivity is dominated by its functional groups.

Reduction of the Nitro Group: The nitro group is highly susceptible to reduction. This is a common reaction for nitroaromatic compounds. Theoretical calculations can model the reaction pathway for the reduction of the nitro group to a nitroso, hydroxylamine (B1172632), or ultimately an amino group (-NH₂), often using reducing agents like H₂ with a palladium catalyst. This transformation would dramatically alter the electronic properties of the molecule, converting the strongly electron-withdrawing -NO₂ into a strongly electron-donating -NH₂.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). upertis.ac.id While the nitro group itself can be a target for substitution, it also activates the positions ortho and para to it for attack by strong nucleophiles. acs.org Computational chemistry can be used to calculate the activation barriers for the attack of various nucleophiles at different positions on the ring, predicting the most favorable substitution products.

Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions. Theoretical models can investigate the mechanisms of both acid-catalyzed and base-promoted hydrolysis, determining the transition state structures and activation energies for the formation of 4-nitrobenzoic acid and n-hexylamine.

The distribution of frontier molecular orbitals (HOMO and LUMO) also provides insight into reactivity. Electrophiles are predicted to attack regions of high HOMO density, whereas nucleophiles will target regions of high LUMO density. researchgate.net

Supramolecular Assembly and Self-Organization Propensities (Theoretical Frameworks)

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. academictree.org Benzamide, N-hexyl-4-nitro- possesses several features that give it a strong propensity for self-assembly:

Hydrogen Bonding: The amide group is a classic motif for forming robust, directional hydrogen bonds. Molecules can link together via N-H···O=C interactions to form chains or dimeric structures. researchgate.net

π-π Stacking: The electron-deficient nitro-substituted phenyl ring can engage in π-π stacking interactions with other aromatic rings. These interactions are crucial for the packing of aromatic molecules in the solid state.

Dipole-Dipole Interactions: The large dipole moment caused by the polar nitro and amide groups will promote an ordered alignment of molecules to maximize favorable electrostatic interactions.

Theoretical frameworks predict that these interactions can act cooperatively to guide the molecules into well-defined supramolecular architectures, such as one-dimensional tapes or two-dimensional sheets. academictree.orgsigmaaldrich.com The balance between the directional, specific hydrogen bonds and the less directional π-stacking and van der Waals forces will determine the final, most stable supramolecular arrangement.

Ab Initio and DFT Studies of Structural Features and Energetics

Ab initio and Density Functional Theory (DFT) are two of the most powerful families of methods in quantum chemistry for studying molecular properties. researchgate.netrsc.org Ab initio methods derive results directly from first principles without using experimental data, while DFT determines properties based on the molecule's electron density. rsc.org

For Benzamide, N-hexyl-4-nitro-, these methods are invaluable for:

Geometry Optimization: Calculating the most stable molecular structure by finding the minimum on the potential energy surface. This provides precise bond lengths, bond angles, and dihedral angles. Studies on similar molecules have successfully used these methods to determine optimized geometries. researchgate.netresearchgate.net

Energetics: Calculating the total electronic energy, heats of formation, and relative energies of different isomers or conformers. For instance, DFT could be used to compare the stability of N-hexyl-4-nitrobenzamide with its meta- or ortho-isomers.

Vibrational Analysis: Predicting the infrared and Raman spectra of the molecule. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions. Comparing theoretical spectra with experimental data is a standard method for confirming molecular structure. researchgate.net

DFT studies on related nitrobenzamide compounds have established the reliability of functionals like B3LYP with basis sets such as 6-311+G(d,p) for accurately predicting both structural and electronic properties. rsc.orgescholarship.org Such studies would confirm the planarity of the amide group, the twist relative to the aromatic ring, and the preferred conformation of the hexyl chain. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Benzamide, N-hexyl-4-nitro- |

| 4-nitrobenzoic acid |

| n-hexylamine |

| N,N-Dicyclohexyl-4-nitro-benzamide |

| N-butyl-4-nitrobenzamide |

Synthesis and Fundamental Characterization of Derivatives and Analogues of Benzamide, N Hexyl 4 Nitro

Design Principles for N-hexyl-4-nitrobenzamide Analogues

The design of analogues of N-hexyl-4-nitrobenzamide is guided by principles of medicinal and synthetic chemistry, aiming to modulate the molecule's properties through strategic structural modifications. The core structure consists of a benzamide (B126) with a hexyl chain on the amide nitrogen and a nitro group at the para-position of the aromatic ring. Key areas for modification include the N-alkyl chain, the aromatic ring substituents, and the amide bond itself.

N-Alkyl Chain Variation: The length and character of the N-alkyl group are critical design elements. Varying the chain length from four to sixteen carbons can systematically alter properties like lipophilicity, which in turn influences solubility and interactions with non-polar environments. mdpi.com Introducing branching or cyclic structures to the alkyl chain can impart steric hindrance and modify the molecule's conformation.

Aromatic Ring Substitution: The position and nature of substituents on the benzene (B151609) ring significantly impact the electronic environment of the molecule.

Additional Substituents: Incorporating other functional groups onto the aromatic ring allows for fine-tuning of electronic and steric properties. Halogens (e.g., fluorine, chlorine) or trifluoromethyl groups can be added to further enhance electron-withdrawing characteristics and modulate reactivity. mdpi.comnih.govontosight.ai Conversely, electron-donating groups like methoxy (B1213986) or methyl substituents can also be introduced to study their effects. libretexts.org

Amide Bond Modification: While less common for simple analogues, the amide bond itself can be a target for design. For instance, replacement of the C=O group with a C=S to form a thioamide introduces a different set of electronic and steric properties, as seen in N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide derivatives. consensus.appresearchgate.net

The overarching goal in designing these analogues is often to establish a systematic library of compounds. This allows for the exploration of how incremental changes in structure correlate with changes in chemical properties, such as reactivity, stability, and spectroscopic characteristics. mdpi.com

Synthetic Methodologies for Related Substituted Benzamide Structures

The synthesis of N-hexyl-4-nitrobenzamide and its analogues primarily involves the formation of an amide bond between a carboxylic acid derivative and an amine. A variety of methods are available, ranging from classical approaches to modern catalytic systems.

A standard and widely used laboratory method involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid, such as 4-nitrobenzoic acid, is first converted into a more reactive derivative. A common approach is the formation of an acyl chloride by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). mdpi.comnih.gov The excess thionyl chloride is typically removed by evaporation under reduced pressure. mdpi.com

Amidation: The resulting acyl chloride is then reacted with the desired amine, in this case, hexylamine (B90201). This reaction is usually carried out in a suitable solvent like dichloromethane (B109758) at a low temperature (e.g., 0 °C) in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. mdpi.commdpi.com

The general scheme for this common synthetic route is as follows: Step 1: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl Step 2: R-COCl + R'-NH₂ + (C₂H₅)₃N → R-CONH-R' + (C₂H₅)₃N·HCl

Alternative and Catalytic Methods: Direct amidation of carboxylic acids with amines without prior activation is an area of growing interest due to its atom economy and greener profile. researchgate.net Several catalytic systems have been developed for this transformation:

Boric Acid Catalysis: Boric acid, particularly in combination with co-catalysts like polyethylene (B3416737) glycol (PEG-400), has been shown to effectively catalyze the amidation of 4-nitrobenzoic acid at elevated temperatures (160-185°C) in solvents like trichlorobenzene. researchgate.netorgsyn.org

Coupling Reagents: A vast array of coupling reagents can facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid in situ. Examples include dicyclohexylcarbodiimide (B1669883) (DCC) and specialized phosphorus-based reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which can produce high yields of amides at room temperature. lookchemmall.comevitachem.com

Zirconium-based Catalysis: An efficient and environmentally friendly method utilizes diatomite earth immobilized with an ionic liquid and ZrCl₄ under ultrasonic irradiation to catalyze the condensation of 4-nitrobenzoic acid with hexylamine, reporting high yields in short reaction times.

The choice of synthetic method depends on factors such as the scale of the reaction, the desired purity, the sensitivity of other functional groups on the substrates, and environmental considerations. Post-synthesis, purification is typically achieved through techniques like recrystallization or column chromatography on silica (B1680970) gel. mdpi.comevitachem.com

| Method | Activating Agent/Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Route | Thionyl Chloride (SOCl₂) | Reflux, then 0 °C to RT with amine and base | High reactivity, generally good yields | Harsh reagent (SOCl₂), generates stoichiometric waste | mdpi.com |

| Direct Catalytic Amidation | Boric Acid / PEG-400 | High temperature (160-185 °C) | Greener, high atom economy | Requires high temperatures, specific solvents | researchgate.netorgsyn.org |

| Coupling Reagent Route | DCC, Phosphorus reagents | Mild (Room Temperature) | High yields, mild conditions | Reagents can be expensive, generate byproducts | lookchemmall.comevitachem.com |

Influence of Substituent Variation on Chemical Reactivity and Stability

Substituents on both the aromatic ring and the amide nitrogen significantly modulate the chemical reactivity and stability of nitrobenzamide structures. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—are paramount.

Aromatic Ring Substituents: The para-nitro group in N-hexyl-4-nitrobenzamide is a strong electron-withdrawing group (EWG). This property has several key consequences:

Reactivity towards Nucleophiles: The nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), where the nitro group itself can be displaced by a strong nucleophile under specific conditions.

Amide Bond Stability: The EWG nature of the nitro group makes the carbonyl carbon more electrophilic, potentially increasing its susceptibility to nucleophilic attack, such as in hydrolysis. libretexts.org This effect is pronounced, with nitrobenzoic acids being significantly stronger acids than benzoic acid, indicating a stabilization of the conjugate base. libretexts.org

Reduction: The nitro group is readily reducible to an amino group (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C). This reaction provides a pathway to synthetically useful 4-aminobenzamide (B1265587) derivatives.

Introducing additional substituents further modifies these properties. For example, adding other EWGs like chlorine or a second nitro group (e.g., 2,4-dinitrobenzamides) further increases the electrophilicity of the ring and the carbonyl carbon. acs.org Conversely, adding an electron-donating group (EDG) like a methoxy group would counteract the effect of the nitro group, decreasing the acidity of the corresponding benzoic acid and reducing the rate of alkaline hydrolysis of the corresponding ester. libretexts.org

N-Amide Substituents: The N-hexyl group is primarily an electron-donating group through induction. Its main influence, however, is often steric and related to lipophilicity. mdpi.com The length of the N-alkyl chain can affect the molecule's solubility and stability in different environments, such as in plasma for biological studies. mdpi.com

Replacing the alkyl group with a heteroatom-substituted group, for example, an N-methoxy group, can introduce more complex electronic effects. Such substitutions can lead to reduced resonance stabilization of the amide bond due to the electronegativity of the new substituent, which in turn can increase the N-C(O) bond length and influence the molecule's conformational preferences and reactivity. nih.gov

| Substituent Type (Position) | Example | Effect on Ring | Effect on Carbonyl Carbon | Effect on Stability/Reactivity | Reference |

|---|---|---|---|---|---|

| Strong EWG (para) | -NO₂ | Deactivates (electrophilic), Activates (nucleophilic) | Increases electrophilicity | More susceptible to hydrolysis; Nitro group is reducible | libretexts.org |

| Strong EWG (ortho, para) | -NO₂, -Cl | Strongly deactivates/activates | Strongly increases electrophilicity | Enhances reactivity towards nucleophiles | acs.org |

| EDG (para) | -OCH₃ | Activates (electrophilic) | Decreases electrophilicity | Less susceptible to hydrolysis vs. unsubstituted | libretexts.org |

| Alkyl (N-position) | -C₆H₁₃ | N/A | Slightly electron-donating | Increases lipophilicity; steric effects | mdpi.com |

Structure-Reactivity Relationships in Nitrobenzamide Derivatives (Non-Biological Contexts)

In non-biological contexts, the structure-reactivity relationships of nitrobenzamide derivatives are often quantified using linear free-energy relationships (LFERs), most notably the Hammett equation. csbsju.edu This approach provides a quantitative correlation between the electronic effects of substituents on the aromatic ring and the rate or equilibrium constants of a given reaction.

The Hammett equation is given by: log(k/k₀) = ρσ Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the reference (unsubstituted) reaction.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a substituent. Electron-withdrawing groups (like -NO₂) have positive σ values, while electron-donating groups have negative values. viu.ca

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. viu.ca

For reactions involving nitrobenzamides, such as the hydrolysis of the amide bond, this relationship is particularly relevant.

Positive ρ value: A reaction with a positive ρ value is accelerated by electron-withdrawing groups (positive σ). For example, the alkaline hydrolysis of substituted ethyl benzoates shows a positive correlation. libretexts.org The strong electron-withdrawing nitro group (σ_para = +0.78) significantly accelerates this reaction by stabilizing the negatively charged transition state formed during nucleophilic attack at the carbonyl carbon.

Negative ρ value: A reaction with a negative ρ value is accelerated by electron-donating groups. This occurs when a positive charge develops in the transition state.

Studies on the acid-catalyzed hydrolysis of N-methyl-N-nitrobenzamides have revealed a change in mechanism depending on the acid concentration, which is reflected in the Hammett ρ value. At lower acidities, the reaction proceeds with a ρ value of +1.0, consistent with a mechanism where electron-withdrawing groups facilitate the reaction. However, at higher acidities (>5 M H₂SO₄), the mechanism shifts to an A-1 pathway where the C-N bond cleaves to form a benzoyl cation. In this regime, the ρ value becomes -3.4, indicating that electron-donating groups are now required to stabilize the developing positive charge on the acylium ion. psu.edu

Applications of Benzamide, N Hexyl 4 Nitro in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

Benzamide (B126), N-hexyl-4-nitro- serves as a crucial intermediate for the synthesis of more elaborate organic molecules. smolecule.com Its utility stems from the reactivity of its functional groups, which can be selectively transformed to build molecular complexity.

The most significant transformation is the reduction of the para-nitro group. This group is strongly electron-withdrawing, which influences the reactivity of the entire molecule. The nitro group can be chemoselectively reduced to a primary amine (-NH₂) using various catalytic systems. For instance, catalytic hydrogenation with hydrogen gas over a palladium catalyst is a common method to produce N-hexyl-4-aminobenzamide. This resulting aniline (B41778) derivative is a versatile precursor for a wide range of further reactions, including diazotization, acylation, and the formation of heterocyclic structures.

A recent study demonstrated the highly efficient and chemoselective reduction of the nitro group in N-hexyl-4-nitrobenzamide using a Ruthenium(II) p-cymene (B1678584) catalyst. nih.gov This reaction yielded the corresponding aniline with a 97% conversion, highlighting the compound's role as a reliable substrate for developing and testing selective reduction methodologies. nih.gov

Beyond reduction, the nitro group can theoretically participate in nucleophilic aromatic substitution reactions, where a suitable nucleophile displaces the nitro group under specific conditions, allowing for the introduction of different functionalities onto the aromatic ring. The amide bond itself can also be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and hexylamine (B90201), although this is a less common synthetic application compared to the transformations of the nitro group.

Contributions to Methodological Advancements in Organic Transformations

The specific structure of Benzamide, N-hexyl-4-nitro- makes it an ideal substrate for validating and advancing new synthetic methodologies in organic chemistry. Its well-defined functional groups—a nitro group, an amide, and an alkyl chain—allow researchers to test the selectivity and efficiency of novel catalytic systems.

In one notable example, N-hexyl-4-nitrobenzamide was used as a substrate to explore the scope of aminocarbonylation reactions employing molybdenum hexacarbonyl as a carbon monoxide source. acs.org The successful synthesis of the compound in 81% yield from 4-iodo-nitrobenzene and hexylamine demonstrated the utility of this palladium-catalyzed method for constructing amide bonds, even in the presence of a sensitive nitro group. acs.org

Furthermore, research into the catalytic reduction of nitroarenes has utilized N-hexyl-4-nitrobenzamide to showcase the chemoselectivity of newly developed catalysts. nih.gov A study on Ruthenium complexes with triazenide ligands used this compound to prove that the catalyst could selectively reduce the nitro group to an amine without affecting the amide functionality. nih.gov This is a significant advancement as the reduction of a nitro group in the presence of other reducible functional groups like amides can be challenging.

| Catalytic Reduction of N-hexyl-4-nitrobenzamide | |

| Substrate | N-hexyl-4-nitrobenzamide nih.gov |

| Catalyst | Ru(II) complex (1% mol) nih.gov |

| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) nih.gov |

| Solvent | Ethanol nih.gov |

| Temperature | Room Temperature nih.gov |

| Product | N-hexyl-4-aminobenzamide nih.gov |

| Conversion | 97% nih.gov |

Theoretical Considerations for Integration into Functional Materials (Excluding Material Properties)

The molecular architecture of Benzamide, N-hexyl-4-nitro- provides a compelling model for the theoretical design of functional organic materials. Its structure embodies the key features of a versatile building block: a rigid, electronically tunable core coupled with a flexible, space-filling component.

As a molecular building block, Benzamide, N-hexyl-4-nitro- offers distinct functional components that can be conceptually integrated into larger, ordered systems.

The Benzamide Core: The central benzamide unit provides a rigid and planar segment. This rigidity is fundamental for creating predictable, well-defined supramolecular structures. The amide linkage is a well-known motif for establishing strong, directional hydrogen bonds. researchgate.net

The 4-Nitro Group: The para-nitro group is a powerful electron-withdrawing substituent that significantly polarizes the aromatic ring. This polarization is critical for tuning the electronic properties of a potential material and can be used to create donor-acceptor systems. Furthermore, the nitro group itself can act as a hydrogen bond acceptor. researchgate.net

The N-Hexyl Chain: The hexyl group is a flexible, lipophilic alkyl chain. In the design of materials, such chains serve multiple theoretical purposes. They can enhance solubility in organic solvents, a crucial factor during material processing. researchgate.net Additionally, van der Waals interactions between these chains can direct the three-dimensional packing of the molecules, influencing the morphology of self-assembled structures. chemrxiv.org Studies on oligo(p-benzamide)s have shown that incorporating hexyloxy side chains can dramatically alter aggregation behavior and solubility. researchgate.net

This modular design allows for its conceptual use in creating complex architectures like liquid crystals, organogels, or components of molecular electronic devices. researchgate.netchemrxiv.org

The design of self-assembling materials relies on controlling the non-covalent interactions between molecular building blocks. Benzamide, N-hexyl-4-nitro- is capable of participating in several key supramolecular interactions that are central to material design.

Hydrogen Bonding: The most significant interaction is the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of another. This interaction is highly directional and is the primary driving force for the formation of one-dimensional chains or two-dimensional sheets in many aromatic polyamides. researchgate.net The strength and directionality of these bonds lead to ordered, stable aggregates.

Van der Waals Forces: The hexyl chains interact through weaker van der Waals forces. These interactions are less directional but play a collective role in the close packing of molecules, filling space efficiently and influencing the phase behavior and morphology of the final material. chemrxiv.org

Dipole-Dipole and C-H···O Interactions: The strong dipole moment created by the para-nitrobenzamide moiety can lead to dipole-dipole interactions that influence molecular alignment. Additionally, weaker C-H···O hydrogen bonds, involving hydrogens from the aromatic ring or alkyl chain and the oxygen atoms of the nitro or carbonyl groups, can provide further stabilization to the crystal lattice, as seen in structurally related nitrobenzamide compounds. researchgate.net

By understanding and balancing these competing and cooperating interactions, materials can theoretically be designed where molecules like Benzamide, N-hexyl-4-nitro- self-assemble into predictable and functional superstructures. researchgate.net

Advanced Analytical Methodologies for Fundamental Structural Elucidation of Benzamide, N Hexyl 4 Nitro

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purity assessment of Benzamide (B126), N-hexyl-4-nitro-. While specific application notes for this exact compound are not prevalent, methods developed for structurally similar aromatic amides are directly applicable.

Reverse-phase HPLC (RP-HPLC) is a standard technique for analyzing compounds of this nature. Studies on related molecules like "Benzamide, 4-nitro-N-(4-nitrophenyl)-" have utilized reverse-phase columns with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For Benzamide, N-hexyl-4-nitro-, the nonpolar hexyl chain and the polar nitro-substituted aromatic ring make it well-suited for separation on C18 or phenyl-hexyl stationary phases. The use of a phenyl-hexyl column has been shown to be highly effective for the rapid separation of aromatic compounds, including benzamide itself. halocolumns.commac-mod.com The mobile phase typically involves a gradient of an organic solvent (acetonitrile or methanol) and water to ensure efficient elution and resolution from potential impurities or starting materials. sielc.commac-mod.com Purity is generally determined by detecting the elution profile with a UV detector, often at 254 nm, where the aromatic ring exhibits strong absorbance. halocolumns.commac-mod.com Commercially available batches of N-n-Hexyl-4-nitrobenzamide often report a purity of 97%. fishersci.fi

| Analyte(s) | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Benzamide, 4-nitro-N-(4-nitrophenyl)- | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | MS-compatible method available | sielc.com |

| Benzamide and other aromatic compounds | HALO 90 Å Phenyl-Hexyl, 2.7 μm | Water/Methanol (23/77) | UV at 254 nm | halocolumns.commac-mod.com |

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure of Benzamide, N-hexyl-4-nitro- has not been detailed in the surveyed literature, extensive studies on closely related analogues provide a robust framework for understanding its likely solid-state characteristics.

The crystal packing of N-hexyl-4-nitrobenzamide is expected to be heavily influenced by hydrogen bonding and other intermolecular interactions. The amide (N-H) group can act as a hydrogen bond donor, while the carbonyl (C=O) and nitro (NO₂) groups can act as acceptors.

Analysis of analogous structures reveals common motifs:

N-H···O Bonds: In the crystal structure of N-(4-Hydroxyphenyl)-4-nitrobenzamide, intermolecular N-H···O and O-H···O hydrogen bonds link molecules into sheets. researchgate.net Similarly, in methyl N-(4-nitrophenyl)carbamate, N-H···O bonds link molecules into chains. iucr.org This suggests that the amide N-H of N-hexyl-4-nitrobenzamide would likely form a hydrogen bond with either the carbonyl oxygen or an oxygen atom of the nitro group of an adjacent molecule.

Molecular Conformation: The hexyl chain is likely to adopt an extended conformation to maximize van der Waals forces, as seen in the structure of N-Hexyl-3,4-dihydroxybenzamide, where the chain is nearly planar. researchgate.net The nitrobenzamide moiety itself tends to be planar or nearly planar. researchgate.netresearchgate.net

| Compound | Observed Hydrogen Bond Types | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| N-(4-Hydroxyphenyl)-4-nitrobenzamide | N-H···O, O-H···O | Sheets | researchgate.net |

| N-Hexyl-3,4-dihydroxybenzamide | N-H···O, O-H···O, C-H···O | Slabs parallel to (001) | researchgate.net |

| N,N-Dicyclohexyl-4-nitrobenzamide | Weak C-H···O | - | nih.govresearchgate.net |

| Methyl N-(4-nitrophenyl)carbamate | N-H···O, C-H···O | Chains linked into sheets | iucr.org |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. Conformational polymorphism can arise from the existence of different conformers of the same molecule within the crystal lattice. google.comgoogle.com

A pertinent example is found in the crystal structure of N,N-Dicyclohexyl-4-nitrobenzamide, which crystallizes with two independent molecules in the asymmetric unit. nih.govresearchgate.net The primary difference between these two molecules lies in the twist of the phenyl ring relative to the amide group plane, with C-C-C-O torsion angles of 121.5° in one molecule and -119.6° in the other. nih.govresearchgate.net This demonstrates the potential for conformational flexibility in the benzamide core. Given this precedent, it is plausible that Benzamide, N-hexyl-4-nitro- could also exhibit conformational polymorphism related to the orientation of the phenyl ring or the conformation of the flexible hexyl chain.

Mass Spectrometric Approaches for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For Benzamide, N-hexyl-4-nitro-, with a molecular weight of 250.30 g/mol , the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be expected at m/z 250 or 251, respectively. fishersci.fi Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for such molecules. chemsrc.commanchester.ac.uk

The fragmentation of the molecular ion is predictable based on established chemical principles, including the stability of the resulting fragments. msu.edu Key fragmentation pathways for N-hexyl-4-nitrobenzamide would likely include:

Alpha-Cleavage: This is a common pathway for amides and involves the cleavage of a bond adjacent to the heteroatom (nitrogen). libretexts.org Cleavage of the C-C bond between the first and second carbon of the hexyl chain would be a form of alpha-cleavage relative to the amide nitrogen.

McLafferty Rearrangement: This rearrangement can occur in molecules with sufficiently long chains and a gamma-hydrogen relative to a carbonyl group. libretexts.org It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene. For N-hexyl-4-nitrobenzamide, this would result in the loss of pentene (C₅H₁₀).

Amide Bond Cleavage: Scission of the C-N amide bond is a highly probable fragmentation pathway. This would yield two primary fragments: the 4-nitrobenzoyl cation at m/z 150 and a hexylamine (B90201) radical, or a hexylaminium ion and a 4-nitrobenzoyl radical.

Alkyl Chain Fragmentation: The hexyl chain can undergo fragmentation, leading to a series of losses of alkyl radicals and producing characteristic peaks separated by 14 mass units (CH₂). msu.edu This would create ions corresponding to butyl (m/z 57), propyl (m/z 43), and ethyl (m/z 29) fragments. msu.edu

Aromatic Ring Fragmentation: The 4-nitrophenyl moiety can also fragment, for instance, by losing the nitro group (NO₂), corresponding to a loss of 46 Da. nih.gov

Future Directions and Emerging Research Avenues for Benzamide, N Hexyl 4 Nitro

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-alkyl-4-nitrobenzamide derivatives is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling potentially hazardous reagents, and the potential for high-throughput screening of reaction conditions and analogue libraries.

Recent studies have demonstrated the successful application of chemo-enzymatic flow synthesis for related nitrobenzamide compounds. researchgate.netresearchgate.net For instance, the synthesis of N-(2-(diethylamino)ethyl)-4-nitrobenzamide has been achieved using an immobilized lipase (B570770) in a packed-bed reactor, showcasing the potential for greener and more efficient production methods. researchgate.netresearchgate.net This approach not only accelerates the reaction but also simplifies purification processes.

Furthermore, the development of novel reagents, such as N-acetoxy-N-chloro-4-nitrobenzamide for electrophilic chlorination, highlights the compatibility of advanced nitrobenzamide derivatives with both batch and scalable flow chemistry setups. enamine.net The integration of Benzamide (B126), N-hexyl-4-nitro- synthesis into automated platforms, supported by resources like the Open Reaction Database which accommodates flow chemistry data, would enable rapid optimization of reaction parameters and the generation of diverse compound libraries for various applications. The move towards flow chemistry is a logical step for industrial-scale production, where high-temperature reactions are often employed. soton.ac.uk

Table 1: Comparison of Batch vs. Flow Synthesis for Nitrobenzamide Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risks associated with handling large volumes of reagents. | Smaller reaction volumes at any given time enhance safety. |

| Scalability | Scaling up can be challenging and may require re-optimization. | Readily scalable by extending reaction time or using parallel reactors. |

| Efficiency | Can be time-consuming with multiple manual handling steps. | Reduced reaction times and potential for in-line purification. researchgate.net |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the reactivity of Benzamide, N-hexyl-4-nitro- under extreme conditions (e.g., high pressure, temperature, or using unconventional energy sources like microwaves or sonication) presents a frontier for discovering novel chemical transformations. While standard industrial synthesis may already utilize high temperatures , exploring a wider range of extreme conditions could lead to unexpected reactivity patterns and the formation of unique molecular architectures.